molecular formula C29H32N2O4 B6482681 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine CAS No. 941899-43-0

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B6482681
CAS No.: 941899-43-0
M. Wt: 472.6 g/mol
InChI Key: OSMQWSZBVPJEAZ-UHFFFAOYSA-N
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Description

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound with a complex molecular structure. Its unique configuration features a piperazine core linked to a methoxyphenyl and benzoyl group via a benzofuran moiety, which makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine involves multiple steps, typically starting with the preparation of the benzofuran derivative. This is followed by the introduction of the benzoyl group under specific reaction conditions (e.g., Friedel-Crafts acylation). The piperazine ring is then incorporated using a nucleophilic substitution reaction with the appropriate chlorobenzyl intermediate. Lastly, the methoxyphenyl group is added, usually via an etherification reaction.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for yield and purity. Standard procedures involve high-pressure reactors and automated control of reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions:

  • Oxidation: Introduction of oxygen atoms, typically using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Removal of oxygen or addition of hydrogen atoms, often facilitated by palladium on carbon or sodium borohydride.

  • Substitution: Replacement of one functional group with another, using agents like halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidation: Acidic or basic media at elevated temperatures.

  • Reduction: Mild temperatures in a hydrogen-rich environment.

  • Substitution: Varied depending on the group being introduced; often involves solvents like dichloromethane or ethanol.

Major Products

The major products depend on the type of reaction:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Alcohols or hydrocarbons.

  • Substitution: Halogenated or nitro compounds.

Scientific Research Applications

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine has diverse applications:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential role in modulating biological pathways, possibly influencing cell signaling mechanisms.

  • Medicine: Explored for therapeutic benefits, particularly in targeting specific receptors in neurological or cardiovascular diseases.

  • Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets in biological systems. The piperazine moiety is known to interact with receptors in the brain, possibly affecting neurotransmission pathways. Additionally, the benzofuran and benzoyl groups may contribute to binding affinity and specificity, influencing downstream signaling cascades.

Comparison with Similar Compounds

1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-(4-methoxyphenyl)piperazine stands out due to its unique structural features:

  • Similar Compounds: 1-benzoylpiperazine, 4-methoxybenzylpiperazine, and 2,2-dimethylbenzofuran derivatives.

  • Uniqueness: The specific combination of functional groups in this compound imparts unique chemical reactivity and biological activity that is not commonly found in related compounds.

There you have it, a comprehensive look at this compound. What do you think?

Properties

IUPAC Name

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O4/c1-29(2)19-23-5-4-6-26(27(23)35-29)34-20-21-7-9-22(10-8-21)28(32)31-17-15-30(16-18-31)24-11-13-25(33-3)14-12-24/h4-14H,15-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMQWSZBVPJEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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